molecular formula C11H19BO4 B13515533 ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 219489-13-1

ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No.: B13515533
CAS No.: 219489-13-1
M. Wt: 226.08 g/mol
InChI Key: ZXDDITJXZPTHFE-FPLPWBNLSA-N
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Description

Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethyl ester group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the reaction of an appropriate alkyne with a boronic acid or boronate ester. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired product. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron-containing intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques like distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes or other reduced boron species.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various esters, amides, or other substituted products.

Scientific Research Applications

Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the ester group can undergo hydrolysis or transesterification reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Ethyl (2Z)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate can be compared with other boron-containing compounds, such as:

    Phenylboronic acid: Used in similar cross-coupling reactions but lacks the ester functionality.

    Boronic esters: Similar reactivity but may have different steric and electronic properties.

    Boranes: More reactive but less stable compared to boronic acids and esters.

The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane ring and an ethyl ester group, which provides a versatile platform for various chemical transformations.

Properties

CAS No.

219489-13-1

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

InChI

InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7-

InChI Key

ZXDDITJXZPTHFE-FPLPWBNLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC

Origin of Product

United States

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